An In-depth Technical Guide to 1,2-Diethylhydrazine Dihydrochloride: Synthesis, Applications, and Experimental Protocols
An In-depth Technical Guide to 1,2-Diethylhydrazine Dihydrochloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding a Key Research Carcinogen
1,2-Diethylhydrazine dihydrochloride, identified by the CAS Number 7699-31-2 , is a symmetrical dialkylhydrazine derivative of significant interest within the fields of toxicology and oncology research.[1] While not intended for therapeutic use, its role as a procarcinogen—a substance that is metabolized into a carcinogen—makes it an invaluable tool for inducing experimental carcinogenesis in animal models. This guide provides an in-depth exploration of its chemical properties, synthesis, and, most critically, its application in research, with a focus on the rationale behind the experimental protocols for professionals in drug development. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for laboratory use.[1]
Core Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 1,2-diethylhydrazine dihydrochloride is paramount for its safe handling and effective use in experimental settings. This compound is a white, crystalline powder that is soluble in water.[1] It is classified as a strong reducing agent and is incompatible with strong oxidizing agents, acids, and bases.[1]
Table 1: Physicochemical Properties of 1,2-Diethylhydrazine Dihydrochloride
| Property | Value | Source |
| CAS Number | 7699-31-2 | PubChem[1] |
| Molecular Formula | C₄H₁₄Cl₂N₂ | PubChem[1] |
| Molecular Weight | 161.07 g/mol | PubChem[1] |
| Appearance | White crystalline powder | PubChem[1] |
| Melting Point | 169 °C (decomposes) | PubChem[1] |
| Solubility | ≥ 100 mg/mL in water at 18 °C | PubChem[1] |
| Stability | Moisture sensitive | PubChem[1] |
Safety and Handling: A Self-Validating System of Precaution
As a suspected carcinogen and an acutely toxic substance, all handling of 1,2-diethylhydrazine dihydrochloride must be conducted within a certified chemical fume hood.[2] A self-validating safety protocol involves not just the use of personal protective equipment (PPE), but an understanding of the compound's reactivity to prevent accidental exposure.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, with disposable sleeves recommended.
-
Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates.
In case of exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
Synthesis of 1,2-Diethylhydrazine Dihydrochloride: A Methodological Overview
The synthesis of symmetrical dialkylhydrazines like 1,2-diethylhydrazine can be approached through several routes. A common and effective laboratory-scale method is the alkylation of a protected hydrazine, followed by deprotection and salt formation. The following protocol is based on established methods for similar compounds, such as the synthesis of 1,2-dimethylhydrazine dihydrochloride from 1,2-dibenzoylhydrazine.[3] The rationale for this multi-step approach is to control the degree of alkylation and prevent the formation of over-alkylated or isomeric byproducts.
Experimental Protocol: Synthesis via Dibenzoyl Intermediate
This protocol is presented in three stages: 1) Synthesis of the 1,2-dibenzoylhydrazine precursor, 2) Alkylation to 1,2-dibenzoyl-1,2-diethylhydrazine, and 3) Hydrolysis and salt formation to yield the final product.
Part 1: Synthesis of 1,2-Dibenzoylhydrazine
-
Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer and two dropping funnels, dissolve 48 g of sodium hydroxide in 500 mL of water and cool in an ice-water bath. Add 65 g of hydrazine sulfate to this solution with continuous stirring.
-
Reagent Addition: From the separate dropping funnels, slowly and simultaneously add 145 g of benzoyl chloride and a solution of 45 g of sodium hydroxide in 120 mL of water. The addition of benzoyl chloride should take approximately 1.5 hours. Maintain a slightly alkaline pH throughout the addition.
-
Reaction and Isolation: Continue stirring for an additional 2 hours after the additions are complete. A white precipitate of 1,2-dibenzoylhydrazine will form.
-
Work-up: Saturate the reaction mixture with carbon dioxide to ensure complete precipitation. Filter the crude product via suction filtration.
-
Purification: Recrystallize the crude product from boiling glacial acetic acid to yield fine white needles of pure 1,2-dibenzoylhydrazine.
Part 2: Ethylation of 1,2-Dibenzoylhydrazine
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, place 80 g of the synthesized 1,2-dibenzoylhydrazine, 10 g of sodium hydroxide, and 600 mL of water. Heat the mixture to approximately 90°C.
-
Alkylation: Add an ethylating agent, such as diethyl sulfate or ethyl iodide, and an aqueous solution of sodium hydroxide from the separate funnels. The ethylating agent is added in portions, and the sodium hydroxide is added at a rate to maintain a slightly alkaline reaction mixture.
-
Isolation: After the addition is complete, continue heating for 30 minutes. Upon cooling, the 1,2-dibenzoyl-1,2-diethylhydrazine will separate as a solid. Collect the solid, wash with water, and dissolve in chloroform.
-
Purification: Dry the chloroform solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be used in the next step.
Part 3: Hydrolysis to 1,2-Diethylhydrazine Dihydrochloride
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Hydrolysis: In a flask equipped for reflux, mix the crude 1,2-dibenzoyl-1,2-diethylhydrazine with concentrated hydrochloric acid (e.g., 32%). Reflux the mixture for 2-3 hours. This step cleaves the benzoyl protecting groups.
-
Purification: After hydrolysis, the benzoic acid byproduct is removed by steam distillation.
-
Isolation of the Dihydrochloride Salt: Evaporate the remaining aqueous solution to dryness under reduced pressure. The resulting crystalline solid is 1,2-diethylhydrazine dihydrochloride.
-
Final Purification: Treat the crude dihydrochloride salt with absolute ethanol and evaporate to dryness again to remove any remaining water. The product should be dried in a vacuum desiccator and stored in a tightly sealed container due to its hygroscopic nature.[3]
Caption: Workflow for the synthesis of 1,2-Diethylhydrazine Dihydrochloride.
Application in Carcinogenesis Research: Mechanism and Protocol
The primary application of 1,2-diethylhydrazine and its dihydrochloride salt in research is as a tool to induce carcinogenesis, particularly in rodent models. This allows for the study of the mechanisms of cancer development and the evaluation of potential chemotherapeutic or chemopreventive agents.
Mechanism of Carcinogenic Action
1,2-Diethylhydrazine is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[4] This bioactivation is a critical concept for drug development professionals to understand, as it mirrors the metabolic pathways of some therapeutic agents and toxins. The proposed mechanism, analogous to that of the well-studied 1,2-dimethylhydrazine (DMH), involves a series of enzymatic oxidations.[5]
-
Initial Oxidation: In the liver, cytochrome P-450 enzymes and mitochondrial monoamine oxidase metabolize 1,2-diethylhydrazine.[6]
-
Formation of Reactive Intermediates: This oxidation leads to the formation of azoethane and azoxyethane.
-
Hydroxylation: Azoxyethane is further hydroxylated to form ethylazoxymethanol (EAM).
-
Generation of the Ultimate Carcinogen: EAM is unstable and spontaneously decomposes to form an ethyldiazonium ion (CH₃CH₂N₂⁺). This highly reactive electrophilic species is the ultimate carcinogen.
-
DNA Alkylation: The ethyldiazonium ion readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine. This formation of DNA adducts leads to mutations during DNA replication, initiating the process of carcinogenesis.
Caption: Metabolic activation pathway of 1,2-Diethylhydrazine.
Experimental Protocol: Induction of Carcinogenesis in a Rodent Model
The following is a representative protocol for inducing carcinogenesis in mice, adapted from established procedures for the analogous compound, 1,2-dimethylhydrazine.[7][8] The rationale for using a series of injections is to mimic chronic exposure to a carcinogen, which is often more relevant to human cancer development than a single large dose.
Materials:
-
1,2-Diethylhydrazine dihydrochloride
-
Sterile 0.9% saline solution or 0.001 M EDTA solution
-
8 N NaOH for pH adjustment
-
8-week-old mice (strain selection is critical as tumor development is strain-dependent)
-
Insulin syringes with 28-gauge needles
Procedure:
-
Preparation of Dosing Solution (Perform in a chemical fume hood):
-
Immediately before use, dissolve the 1,2-diethylhydrazine dihydrochloride in the sterile saline or EDTA solution to a concentration of approximately 3.5-4.0 mg/mL.
-
Carefully adjust the pH of the solution to 6.5 using 8 N NaOH. This is a critical step, as the dihydrochloride salt is acidic, and a neutral pH is necessary to prevent irritation at the injection site.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise dose.
-
Administer the dosing solution via subcutaneous (s.c.) injection at a dose of 15-20 µg per gram of body weight. The subcutaneous route is chosen for its ease of administration and consistent absorption.
-
Repeat the injections once a week for a period of 6 to 20 weeks, depending on the experimental design and the desired tumor latency and incidence.[8][9]
-
-
Monitoring and Endpoint:
-
Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.
-
Tumors are expected to develop approximately 3-4 months after the initial injection.
-
The experiment is terminated at a predetermined endpoint (e.g., 30-40 weeks), at which point tissues are collected for histopathological analysis.
-
This protocol provides a robust and reproducible model for studying carcinogenesis. The long latency period and the development of tumors in specific organs allow for the investigation of various stages of cancer progression and the efficacy of interventions at different time points.
Conclusion
1,2-Diethylhydrazine dihydrochloride is a potent research tool that, when handled with the appropriate safety precautions, provides a reliable method for inducing carcinogenesis in laboratory animals. A deep understanding of its synthesis, metabolic activation, and the rationale behind its experimental application is essential for researchers and drug development professionals. The protocols and data presented in this guide are intended to provide a comprehensive foundation for the safe and effective use of this compound in advancing our understanding of cancer biology and the development of new therapeutic strategies.
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